molecular formula C26H21OP B188825 (Benzoylmethylene)triphenylphosphorane CAS No. 859-65-4

(Benzoylmethylene)triphenylphosphorane

Cat. No.: B188825
CAS No.: 859-65-4
M. Wt: 380.4 g/mol
InChI Key: MZRSAJZDYIISJW-UHFFFAOYSA-N
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Description

(Benzoylmethylene)triphenylphosphorane is an organophosphorus compound with the molecular formula C26H21OP. It is a crystalline solid that appears white to light yellow in color. This compound is known for its unique electronic properties and is commonly used as a reagent in organic synthesis, particularly in the Wittig reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Benzoylmethylene)triphenylphosphorane is typically synthesized through the reaction of benzoyl chloride with triphenylphosphine in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C6H5COCl+P(C6H5)3+BaseThis compound\text{C}_6\text{H}_5\text{COCl} + \text{P(C}_6\text{H}_5\text{)}_3 + \text{Base} \rightarrow \text{this compound} C6​H5​COCl+P(C6​H5​)3​+Base→this compound

Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is typically conducted in an organic solvent such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(Benzoylmethylene)triphenylphosphorane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form triphenylphosphine oxide.

    Reduction: It can be reduced to form triphenylphosphine and benzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Applications

  • Organic Synthesis
    • As a Wittig reagent, (Benzoylmethylene)triphenylphosphorane is primarily used to synthesize alkenes from carbonyl compounds (aldehydes or ketones). The general reaction can be represented as:
      R2CO+Ph3PCH2R2C=CH2+Ph3POR_2CO+Ph_3PCH_2\rightarrow R_2C=CH_2+Ph_3PO
    • This reaction highlights its utility in forming carbon-carbon double bonds, which are crucial in constructing complex organic molecules .
  • Medicinal Chemistry
    • Recent studies have explored the use of this compound derivatives in drug discovery, particularly targeting Alzheimer's disease. The compound has been shown to react with vinylsilane to form phosphoranylidene derivatives that exhibit biological activity .
    • In one study, derivatives were evaluated for their inhibitory activity against specific biological targets, showcasing variable results that indicate potential therapeutic applications .
  • Catalysis
    • The compound has been investigated for its coordination behavior with metal ions such as rhodium and ruthenium. These interactions may enhance catalytic processes in organic reactions, making this compound a valuable component in developing new catalytic systems .
  • Material Science
    • Studies have demonstrated that this compound can be utilized in the synthesis of novel materials with unique properties. For instance, it has been involved in creating photocatalysts that facilitate organic reactions under near-infrared light .

Case Study 1: Synthesis of Phosphoranylidene Derivatives

In a study aimed at discovering dual-target ligands for Alzheimer's disease, this compound was reacted with vinylsilane under specific conditions to yield phosphoranylidene butanoate derivatives. The structures were confirmed through spectroscopic data, and the derivatives exhibited varying degrees of biological activity .

CompoundYield (%)IC50 (nM)
Phosphoranylidene derivative A85%184.73
Phosphoranylidene derivative B90%508.03
Phosphoranylidene derivative C78%113.05

Case Study 2: Catalytic Applications

Research conducted on the catalytic properties of this compound revealed its ability to form stable complexes with transition metals. This property was exploited to enhance reaction yields in various organic transformations, showcasing its versatility as a catalyst in synthetic chemistry .

Mechanism of Action

The mechanism of action of (Benzoylmethylene)triphenylphosphorane involves its role as a Wittig reagent. In the Wittig reaction, it reacts with carbonyl compounds (aldehydes or ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide to yield the desired alkene product .

Comparison with Similar Compounds

Similar Compounds

    Methylenetriphenylphosphorane: Similar in structure but lacks the benzoyl group.

    (Chloromethylene)triphenylphosphorane: Contains a chlorine atom instead of a benzoyl group.

    Methoxymethylenetriphenylphosphine: Contains a methoxy group instead of a benzoyl group.

Uniqueness

(Benzoylmethylene)triphenylphosphorane is unique due to its benzoyl group, which imparts distinct electronic properties and reactivity compared to other phosphoranes. This makes it particularly useful in specific synthetic applications where the benzoyl group plays a crucial role .

Biological Activity

(Benzoylmethylene)triphenylphosphorane, a phosphonium ylide, has garnered attention in organic synthesis and biological research due to its unique properties and potential applications. This article delves into its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is primarily utilized as a Wittig reagent in organic reactions, facilitating the formation of alkenes from carbonyl compounds. Its structure allows for resonance stabilization, enhancing its reactivity and selectivity in various chemical contexts .

Biological Applications and Mechanisms

Recent studies have explored the biological activity of derivatives of triphenylphosphoranylidene compounds, including this compound. These compounds have shown promise in several areas:

  • Alzheimer's Disease Research : A study highlighted the synthesis of new triphenylphosphoranylidene derivatives that demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The most potent derivative showed an IC50 value of 97.04 nM against AChE, indicating strong potential for therapeutic applications .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds revealed low toxicity levels in vitro, suggesting that they may be safe for further development as therapeutic agents .
  • Neuroprotective Effects : Some derivatives exhibited neuroprotective properties in in vivo models, improving cognitive function in scopolamine-induced memory impairment tests .

Case Study 1: Inhibition of Acetylcholinesterase

A series of experiments were conducted to evaluate the inhibitory effects of various triphenylphosphoranylidene derivatives on AChE. The findings are summarized in Table 1.

CompoundIC50 (nM)Selectivity for AChE vs BuChE
8c97.04Poor
8b157.78Moderate
8d426.35Low

This study indicated that while some compounds showed promising inhibition rates, selectivity remains a challenge that requires further structural optimization .

Case Study 2: Mechanistic Insights from Pyrolysis

Research involving the pyrolysis of this compound has provided insights into its reactivity under thermal conditions. The compound underwent clean loss of triphenylphosphine oxide (Ph3PO), leading to the formation of various carbonyl compounds. This reaction pathway is significant for understanding the stability and reactivity of phosphonium ylides in biological systems .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction between triphenylphosphine and a carbonyl compound. The general reaction can be represented as follows:

R2CO+Ph3PCH2R2C=CH2+Ph3POR_2CO+Ph_3PCH_2\rightarrow R_2C=CH_2+Ph_3PO

This method allows for high yields and purity, making it suitable for both laboratory and potential industrial applications .

Properties

IUPAC Name

1-phenyl-2-(triphenyl-λ5-phosphanylidene)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRSAJZDYIISJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235228
Record name SK&F 45349
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Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859-65-4
Record name 1-Phenyl-2-(triphenylphosphoranylidene)ethanone
Source CAS Common Chemistry
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Record name (Benzoylmethylene)triphenylphosphorane
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Record name SK&F 45349
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Record name 2-(triphenylphosphoranylidene)acetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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